4-(4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
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Overview
Description
4-(4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-bromobenzyl chloride with piperazine to form 4-[(3-bromophenyl)methyl]piperazine.
Synthesis of the Pyrimidine Core: The next step is the synthesis of the pyrimidine core, which can be achieved by reacting 2-chloro-4,6-dimethylpyrimidine with the piperazine intermediate.
Coupling with Morpholine: Finally, the pyrimidine intermediate is reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine moieties.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Products may include N-oxides or sulfoxides.
Reduction: The major product would be the dehalogenated phenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential use in treating diseases such as cancer, neurological disorders, and infectious diseases. Its multi-functional groups allow for diverse interactions with biological molecules, making it a versatile candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The piperazine and morpholine moieties can interact with biological membranes and proteins, modulating their function. The bromophenyl group may enhance binding affinity through halogen bonding, while the pyrimidine core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
- 4-(4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
- 4-(4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
Uniqueness
The uniqueness of 4-(4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine lies in its bromophenyl group, which can engage in specific interactions not possible with other halogens or substituents. This can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c1-16-13-19(23-20(22-16)26-9-11-27-12-10-26)25-7-5-24(6-8-25)15-17-3-2-4-18(21)14-17/h2-4,13-14H,5-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZZNQPCJYDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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